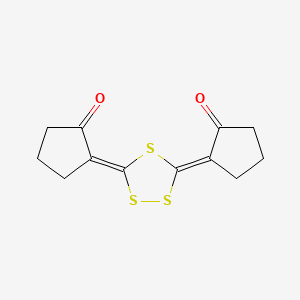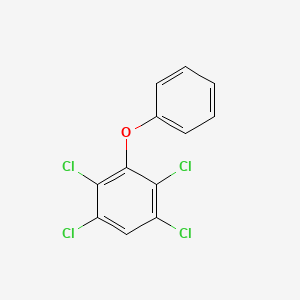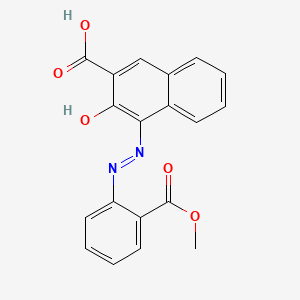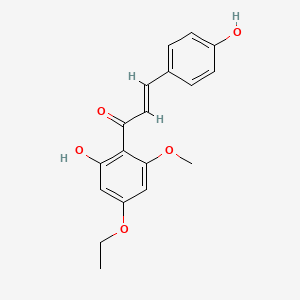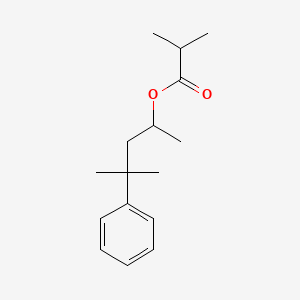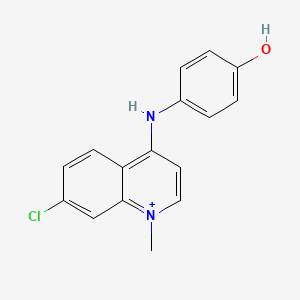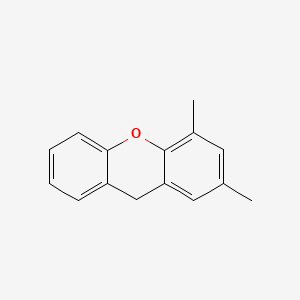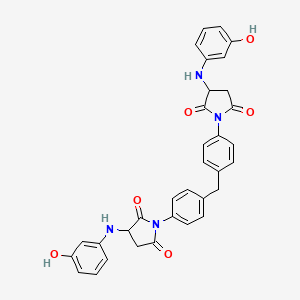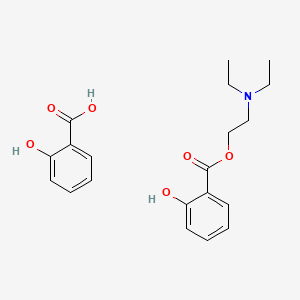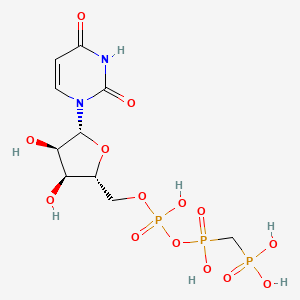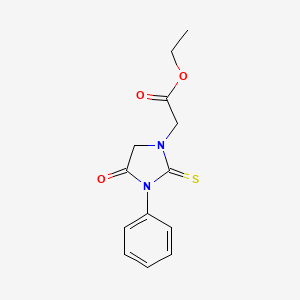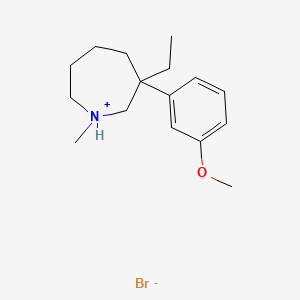
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide is a chemical compound with a complex structure It is characterized by the presence of an azepinium ring, which is a seven-membered nitrogen-containing ring, substituted with various functional groups including ethyl, methoxyphenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azepine ring, followed by the introduction of the ethyl, methoxyphenyl, and methyl substituents. The final step involves the quaternization of the nitrogen atom with a bromide source to form the azepinium bromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide involves its interaction with specific molecular targets. The azepinium ring structure allows it to interact with various enzymes or receptors, potentially modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Ethylhexahydro-1-methyl-2H-azepin-2-one: This compound shares the azepine ring structure but lacks the methoxyphenyl group.
3-Ethyl-N-methylhexahydroazepin-2-on: Similar in structure but with different substituents on the azepine ring.
Uniqueness
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide is unique due to the presence of the methoxyphenyl group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other azepine derivatives and potentially more versatile in its applications.
Properties
CAS No. |
27180-93-4 |
|---|---|
Molecular Formula |
C16H26BrNO |
Molecular Weight |
328.29 g/mol |
IUPAC Name |
3-ethyl-3-(3-methoxyphenyl)-1-methylazepan-1-ium;bromide |
InChI |
InChI=1S/C16H25NO.BrH/c1-4-16(10-5-6-11-17(2)13-16)14-8-7-9-15(12-14)18-3;/h7-9,12H,4-6,10-11,13H2,1-3H3;1H |
InChI Key |
CJYWSCFDTNTWQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC[NH+](C1)C)C2=CC(=CC=C2)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


